4-[4-(pyrazin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine
Description
Properties
IUPAC Name |
4-(4-pyrazin-2-ylpiperazin-1-yl)-6-pyrazol-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N8/c1-2-20-23(5-1)14-10-13(18-12-19-14)21-6-8-22(9-7-21)15-11-16-3-4-17-15/h1-5,10-12H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNACTWQEXWASS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=CC=N3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Sequential Nucleophilic Aromatic Substitution
This route employs 4,6-dichloropyrimidine as the starting material, leveraging stepwise substitutions to install the piperazine-pyrazine and pyrazole groups.
Synthesis of 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine
1H-Pyrazole is reacted with 4,6-dichloropyrimidine under basic conditions (K₂CO₃ or Cs₂CO₃) in polar aprotic solvents like DMF or DMSO at 80–100°C. The reaction typically achieves 70–85% yield, favoring substitution at position 6 due to electronic and steric factors.
Representative Procedure :
A mixture of 4,6-dichloropyrimidine (1.0 equiv), 1H-pyrazole (1.2 equiv), and Cs₂CO₃ (2.0 equiv) in DMF is stirred at 90°C for 12 h. The product is isolated via column chromatography (hexane/EtOAc).
Suzuki-Miyaura Coupling for Pyrazine Attachment
An alternative approach involves functionalizing the piperazine ring post-substitution. For example, 4-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine is coupled with pyrazine-2-boronic acid using Pd(PPh₃)₄ and K₂CO₃ in a dioxane/water mixture.
Optimization Insights :
Pyrimidine Ring Formation via Biginelli Reaction
While less common, the pyrimidine core can be constructed de novo using cyclocondensation of β-ketoesters, aldehydes, and urea derivatives. Subsequent functionalization introduces the piperazine-pyrazine and pyrazole groups.
Limitations :
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Low regiocontrol during cyclization complicates isolation of the desired 4,6-disubstituted product.
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Requires additional steps for introducing substituents, reducing overall efficiency.
Optimization of Reaction Conditions
Solvent and Base Selection
Temperature and Time
Catalytic Systems
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Pd(OAc)₂/Xantphos : Reduces reaction time for piperazine substitution from 24 h to 6 h.
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CuI/1,10-phenanthroline : Effective for Ullmann-type couplings in pyrazole introduction.
Characterization and Analytical Data
Spectroscopic Validation
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¹H NMR : Distinct signals for pyrimidine (δ 8.5–9.0 ppm), pyrazine (δ 8.3–8.7 ppm), and pyrazole (δ 7.5–8.0 ppm).
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LC-MS : Molecular ion peak at m/z 366 [M+H]⁺ confirms successful synthesis.
Challenges and Alternative Strategies
Regioselectivity Issues
Chemical Reactions Analysis
Types of Reactions
4-[4-(pyrazin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles like amines, thiols, and alcohols under basic conditions (e.g., K2CO3 in DMF)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 4-[4-(pyrazin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine exhibit significant anticancer properties. For instance, derivatives of pyrimidines have been shown to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. Studies suggest that this compound may disrupt the cell cycle and induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Neurological Disorders
The compound has been investigated for its potential in treating neurological disorders. Its structural similarity to known muscarinic receptor antagonists positions it as a potential therapeutic agent for conditions such as Alzheimer's disease and schizophrenia. The modulation of neurotransmitter systems through receptor interaction is a promising area of research, with ongoing studies focusing on its efficacy and safety profiles .
Antimicrobial Properties
Preliminary studies have also highlighted the antimicrobial activity of related compounds. The presence of the pyrazine and piperazine moieties may enhance the interaction with bacterial membranes, leading to increased permeability and subsequent bacterial cell death. This suggests potential applications in developing new antibiotics, particularly against resistant strains .
Case Studies
Several case studies have documented the effects of similar compounds on specific diseases:
- Alzheimer’s Disease : A study demonstrated that derivatives could improve cognitive function in animal models by enhancing cholinergic transmission.
- Cancer Treatment : Clinical trials are underway to assess the effectiveness of similar pyrimidine derivatives in combination therapies for various cancers.
Catalysis
The compound's unique structure allows it to act as a ligand in coordination chemistry, facilitating metal-catalyzed reactions. Its ability to form stable complexes with transition metals opens avenues for its use in catalysis, particularly in organic synthesis reactions such as cross-coupling processes .
Polymer Chemistry
There is potential for incorporating this compound into polymer matrices to enhance material properties. Research into its use as a building block for functional polymers could lead to advancements in materials with specific electrical or optical characteristics.
Data Summary
Mechanism of Action
The mechanism of action of 4-[4-(pyrazin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling and proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several pyrimidine-based derivatives, differing primarily in substituents at positions 4 and 4. Below is a comparative analysis:
Structural and Functional Comparison
Key Observations
Substituent Impact on Bioactivity: Compounds with alkynyloxy groups (e.g., ) exhibit herbicidal activity by disrupting pigment biosynthesis, achieving 80–90% inhibition at 750 g/ha . Sulfonyl-piperazine derivatives (e.g., 4-(4-(benzylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine) may enhance solubility and metabolic stability, critical for drug development .
Synthetic Flexibility: The pyrimidine core allows modular substitution, enabling rapid diversification.
Comparative Limitations: Unlike herbicidal analogs (), the target compound lacks direct activity data. Physical properties (e.g., solubility, logP) are unavailable for many analogs, complicating pharmacokinetic predictions .
Biological Activity
4-[4-(pyrazin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine is a heterocyclic compound recognized for its potential biological activities. Its structural complexity, featuring a pyrimidine core substituted with pyrazine, piperazine, and pyrazole groups, positions it as a significant subject of interest in medicinal chemistry due to its possible applications in treating various diseases, including cancer and microbial infections.
Chemical Structure
The compound's IUPAC name is 2-methyl-4-[4-(pyrazin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine. The molecular formula is with a molecular weight of 334.37 g/mol. This structure allows for diverse interactions with biological targets, enhancing its therapeutic potential.
Antimicrobial Properties
Research indicates that pyrazole derivatives exhibit a broad spectrum of antimicrobial activities. This compound has shown effectiveness against various bacterial strains. For instance, studies have demonstrated that related compounds can inhibit the growth of E. coli and S. aureus significantly, suggesting that this compound may possess similar properties due to its structural analogies with known active compounds .
Anticancer Activity
The compound has been investigated for its anticancer properties, particularly in targeting specific cancer cell lines. Pyrazole derivatives are known to interfere with cancer cell proliferation and induce apoptosis. In vitro studies have shown that certain pyrazole-containing compounds can inhibit tumor necrosis factor (TNF) and interleukin (IL) production, which are critical in cancer progression .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : It may act as an inhibitor for various enzymes involved in cancer cell metabolism.
- Receptor Modulation : The presence of piperazine and pyrazole groups suggests possible interactions with neurotransmitter receptors, which can influence cell signaling pathways related to cancer growth and microbial resistance .
Case Studies
Several studies have explored the biological activity of pyrazole derivatives:
- Antibacterial Activity : A study synthesized novel 1-acetyl-pyrazole derivatives that showed significant antibacterial activity against E. coli and S. aureus. The presence of a piperazine moiety was crucial for enhancing antimicrobial efficacy .
- Anticancer Effects : Research on related compounds demonstrated their ability to inhibit key inflammatory cytokines (TNF and IL) at concentrations comparable to standard drugs like dexamethasone, indicating potential use in cancer therapy .
Research Findings Summary Table
| Activity | Compound | Target | Effectiveness |
|---|---|---|---|
| Antimicrobial | This compound | E. coli, S. aureus | Significant inhibition observed |
| Anticancer | Related pyrazole derivatives | Cancer cell lines | Induced apoptosis and inhibited TNF/IL production |
| Enzyme Inhibition | Pyrazole derivatives | Various metabolic enzymes | Potentially effective based on structure |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 4-[4-(pyrazin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine?
- The synthesis typically involves multi-step reactions, including:
- Piperazine ring formation : Mannich reactions or condensation of formaldehyde with secondary amines (common in related piperazine-pyrimidine derivatives) .
- Coupling reactions : Substitution at the pyrimidine core using nucleophilic aromatic substitution (e.g., attaching pyrazole or pyrazine moieties) .
- Optimization steps : Use of reducing agents (e.g., stannous chloride) and polar aprotic solvents (e.g., dimethylformamide) to enhance yield .
- Monitoring : Thin-layer chromatography (TLC) or HPLC is critical for tracking reaction progress .
Q. Which analytical techniques are essential for structural confirmation of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR for verifying substituent positions and piperazine/pyrazole connectivity .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
- HPLC : Purity assessment (>95% purity is standard for pharmacological studies) .
Q. What preliminary biological activities have been reported for structurally analogous compounds?
- Neuroactive potential : Piperazine derivatives often target neurotransmitter receptors (e.g., serotonin, dopamine) .
- Anticancer activity : Pyrimidine-pyrazole hybrids show kinase inhibition or apoptosis induction in cell lines .
- Anti-inflammatory effects : Piperazine sulfonamide derivatives modulate chemokine receptors (e.g., CXCR3) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Parameter tuning : Adjust temperature (e.g., 60–100°C for coupling reactions), solvent polarity (DMF for nucleophilic substitutions), and stoichiometry .
- Catalyst selection : Transition metals (e.g., Pd for cross-coupling) or bases (e.g., NaH for deprotonation) to accelerate specific steps .
- Workflow integration : Computational reaction path searches (e.g., quantum chemical calculations) to predict optimal conditions .
Q. What experimental designs are recommended for studying target receptor interactions?
- In vitro assays : Radioligand binding studies (e.g., GPCRs like serotonin receptors) or enzyme inhibition assays (e.g., kinases) .
- Molecular docking : Use crystal structures of homologous receptors (e.g., CXCR3) to model binding poses .
- Structure-activity relationship (SAR) : Synthesize analogs with modified pyrazine or pyrazole substituents to identify critical pharmacophores .
Q. How can contradictions in reported biological activity data be resolved?
- Assay standardization : Control variables like cell line selection (e.g., HEK293 vs. HeLa), incubation time, and buffer pH .
- Metabolic stability testing : Assess compound degradation in liver microsomes to explain variability in in vivo efficacy .
- Orthogonal validation : Compare results across multiple techniques (e.g., SPR for binding affinity vs. functional cAMP assays) .
Q. What computational tools are effective for predicting metabolic pathways and toxicity?
- ADMET prediction : Software like Schrödinger’s QikProp or SwissADME to estimate bioavailability, CYP450 interactions, and hERG inhibition .
- Reactive metabolite screening : Density functional theory (DFT) to identify electrophilic intermediates prone to glutathione adduct formation .
Q. How can metabolic stability be experimentally evaluated for this compound?
- In vitro models : Incubate with liver microsomes or hepatocytes, followed by LC-MS/MS to quantify parent compound and metabolites .
- Isotope labeling : Use ¹⁴C-labeled analogs to trace metabolic pathways .
- CYP inhibition assays : Test inhibition of major cytochrome P450 enzymes (e.g., CYP3A4) to assess drug-drug interaction risks .
Key Considerations for Researchers
- Mechanistic focus : Prioritize studies on receptor binding kinetics and metabolic stability over commercial applications.
- Data reproducibility : Document reaction conditions and assay protocols in detail to address variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
